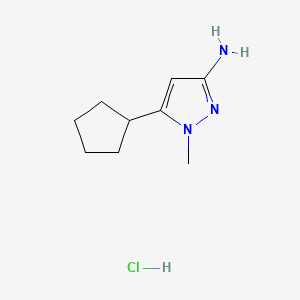
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring. The methyl group is introduced via alkylation, and the final product is obtained as a hydrochloride salt through acidification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives .
Aplicaciones Científicas De Investigación
5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds are structurally similar and have similar applications in organic and medicinal chemistry.
Pyrazole derivatives: Other derivatives of pyrazole also exhibit similar properties and applications.
Uniqueness
What sets 5-cyclopentyl-1-methyl-1H-pyrazol-3-aminehydrochloride apart is its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in certain research and industrial applications .
Propiedades
Fórmula molecular |
C9H16ClN3 |
|---|---|
Peso molecular |
201.70 g/mol |
Nombre IUPAC |
5-cyclopentyl-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H15N3.ClH/c1-12-8(6-9(10)11-12)7-4-2-3-5-7;/h6-7H,2-5H2,1H3,(H2,10,11);1H |
Clave InChI |
NVBGBXHRBYOQSZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC(=N1)N)C2CCCC2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-[4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-5-yl]prop-2-enyl]-2,2,2-trifluoroacetamide](/img/structure/B15327131.png)
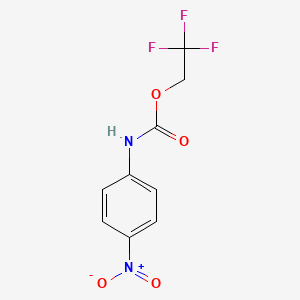
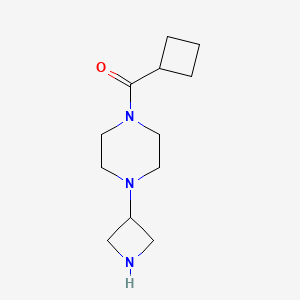
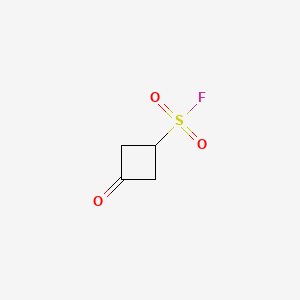
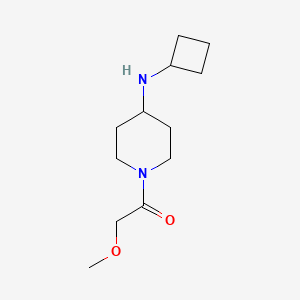
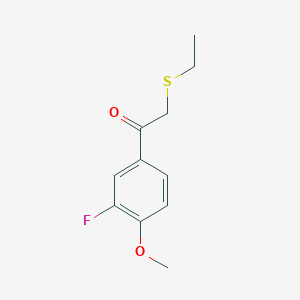
![rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine](/img/structure/B15327167.png)
![2-(8-Chloro-2,3-dihydro-benzo[1,4]dioxin-6-yl)-ethylamine](/img/structure/B15327171.png)
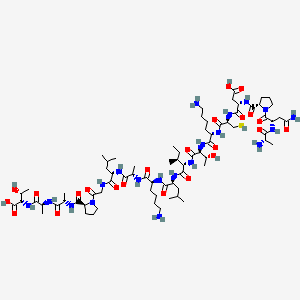
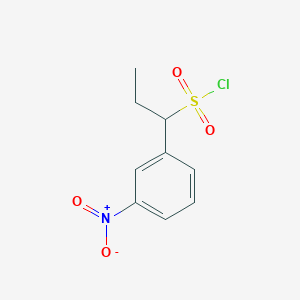
![rac-4-[(1R,2S)-2-aminocyclopropyl]benzonitrile hydrochloride](/img/structure/B15327187.png)


![3-[2-Bromo-1-(3-chlorophenyl)ethoxy]oxolane](/img/structure/B15327204.png)
